molecular formula C16H21ClN2O2S B215795 Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate

Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate

Cat. No. B215795
M. Wt: 340.9 g/mol
InChI Key: OYRHOCSGNKHCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate, also known as CTMP, is a synthetic compound that belongs to the piperidine class of chemicals. It was first synthesized in 2003 and has since gained attention in the field of scientific research due to its potential therapeutic applications. CTMP is a potent inhibitor of protein kinases and has been shown to have anti-tumor and anti-inflammatory properties.

Mechanism of Action

Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate can disrupt the signaling pathways that promote cancer cell growth and proliferation, leading to cell death. Additionally, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been shown to have anti-inflammatory properties by inhibiting the activity of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein kinases, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one limitation of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, its potency can also make it difficult to use in vivo, as it may have off-target effects on other enzymes.

Future Directions

There are several future directions for Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate research. One potential area of focus is the development of more potent and selective protein kinase inhibitors based on the structure of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate. Additionally, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate may have potential therapeutic applications in other diseases beyond cancer and inflammation. Further research is needed to fully understand the mechanisms of action of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate and its potential applications in medicine.

Synthesis Methods

The synthesis of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenyl isothiocyanate with ethyl piperidine-3-carboxylate. This is followed by the addition of triethylamine and the reaction is allowed to proceed for several hours. The resulting product is then purified using column chromatography to obtain pure Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate.

Scientific Research Applications

Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been extensively studied in the field of cancer research due to its ability to inhibit protein kinases, which play a crucial role in the growth and proliferation of cancer cells. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. Additionally, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate

Molecular Formula

C16H21ClN2O2S

Molecular Weight

340.9 g/mol

IUPAC Name

ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate

InChI

InChI=1S/C16H21ClN2O2S/c1-3-21-15(20)12-6-5-9-19(10-12)16(22)18-14-8-4-7-13(17)11(14)2/h4,7-8,12H,3,5-6,9-10H2,1-2H3,(H,18,22)

InChI Key

OYRHOCSGNKHCRS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C(=CC=C2)Cl)C

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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